molecular formula C17H26BNO3 B1433756 N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1509932-23-3

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1433756
CAS No.: 1509932-23-3
M. Wt: 303.2 g/mol
InChI Key: CTSKTNIWIXSVKC-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the dioxaborolane group in this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N-isobutylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-Isobutyl-4-boronic acid-benzamide.

    Reduction: N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylamine.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways. The compound’s ability to participate in cross-coupling reactions also makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its isobutyl and benzamide groups provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-12(2)11-19-15(20)13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSKTNIWIXSVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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